2-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)-N,N-dipropylacetamide
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Overview
Description
2-(8-methyl-2,4-dioxo-1,3-diazaspiro[45]dec-3-yl)-N,N-dipropylacetamide is a complex organic compound characterized by its unique spirocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)-N,N-dipropylacetamide typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the spirocyclic core, followed by functionalization to introduce the acetamide group. Common reagents used in these reactions include amines, acyl chlorides, and various catalysts to facilitate the formation of the spirocyclic structure.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control over reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)-N,N-dipropylacetamide can undergo various types of chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction allows for the replacement of specific atoms or groups within the molecule, enabling the synthesis of derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while reduction could result in a more saturated molecule.
Scientific Research Applications
2-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)-N,N-dipropylacetamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its unique structure may allow it to interact with biological targets, making it a candidate for drug discovery.
Industry: It could be used in the development of new materials with unique properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)-N,N-dipropylacetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to a biological response. The exact pathways involved would depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other spirocyclic acetamides and diazaspiro compounds, such as:
- 2-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)-N-(5-methyl-1,2-oxazol-3-yl)acetamide
- 2-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)-N-[2-(4-morpholinyl)-5-(trifluoromethyl)phenyl]acetamide
Uniqueness
What sets 2-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)-N,N-dipropylacetamide apart is its specific functional groups and the potential for unique interactions with biological targets. Its structure allows for a range of chemical modifications, making it a versatile compound for various applications.
Properties
IUPAC Name |
2-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)-N,N-dipropylacetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H29N3O3/c1-4-10-19(11-5-2)14(21)12-20-15(22)17(18-16(20)23)8-6-13(3)7-9-17/h13H,4-12H2,1-3H3,(H,18,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FAGJSQQQFHSUEZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCC)C(=O)CN1C(=O)C2(CCC(CC2)C)NC1=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H29N3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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